Hexapentaene,1,6-bis(o-bromophenyl)-1,6-diphenyl-(8CI)
Description
Hexapentaene,1,6-bis(o-bromophenyl)-1,6-diphenyl-(8CI) is a useful research compound. Its molecular formula is C30H18Br2 and its molecular weight is 538.282. The purity is usually 95%.
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Biological Activity
Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl-(8CI) is a synthetic organic compound with the molecular formula C30H18Br2 and a CAS number of 13632-32-1. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a calpain inhibitor.
Chemical Structure
The compound's structure consists of a hexapentaene backbone with two o-bromophenyl groups and two diphenyl groups attached at the 1 and 6 positions. This unique arrangement contributes to its biological activity.
Structural Formula
Calpain Inhibition
One of the primary areas of research surrounding Hexapentaene is its role as a calpain inhibitor . Calpains are calcium-dependent cysteine proteases involved in various cellular processes, including cell differentiation and apoptosis. Inhibition of calpain activity has been linked to therapeutic effects in conditions such as neurodegeneration and cancer.
The mechanism by which Hexapentaene inhibits calpain involves binding to the enzyme's active site, thereby preventing substrate access and subsequent proteolytic activity. This inhibition can lead to reduced cellular damage in pathological conditions.
Research Findings
Several studies have investigated the biological effects of Hexapentaene:
- Neuroprotective Effects : Research indicates that Hexapentaene may provide neuroprotective effects by inhibiting calpain-mediated apoptosis in neuronal cells. In vitro studies demonstrated a significant reduction in cell death when treated with Hexapentaene under oxidative stress conditions.
- Anticancer Properties : Preliminary studies suggest that Hexapentaene exhibits anticancer activity by inducing apoptosis in cancer cell lines through calpain inhibition. The compound was shown to decrease cell viability in various cancer models.
Table 1: Summary of Biological Activities
Biological Activity | Mechanism | References |
---|---|---|
Calpain Inhibition | Binds to calpain active site | |
Neuroprotection | Reduces oxidative stress-induced apoptosis | |
Anticancer Activity | Induces apoptosis in cancer cells |
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study conducted on neuronal cultures exposed to amyloid-beta showed that treatment with Hexapentaene significantly reduced cell death and calpain activation. The findings suggest that Hexapentaene could be a potential therapeutic agent for Alzheimer’s disease.
Case Study 2: Breast Cancer Cell Lines
In a controlled experiment using MCF-7 breast cancer cells, Hexapentaene treatment resulted in a dose-dependent decrease in cell proliferation and an increase in apoptotic markers. This study supports the compound's potential as an anticancer agent.
Properties
IUPAC Name |
1-bromo-2-[6-(2-bromophenyl)-1,6-diphenylhexa-1,2,3,4,5-pentaenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18Br2/c31-29-21-11-9-19-27(29)25(23-13-3-1-4-14-23)17-7-8-18-26(24-15-5-2-6-16-24)28-20-10-12-22-30(28)32/h1-6,9-16,19-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWBZDXHOUQVFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C=C=C=C=C(C2=CC=CC=C2)C3=CC=CC=C3Br)C4=CC=CC=C4Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227335 | |
Record name | Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701227335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13632-32-1 | |
Record name | Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13632-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701227335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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